4-Tert-butylcyclohexanecarbohydrazide

Description

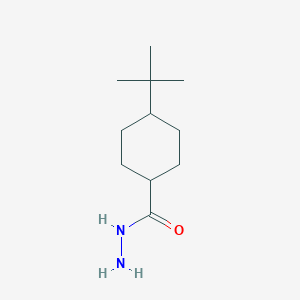

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylcyclohexane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKKVHHEACDWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357044 | |

| Record name | 4-tert-butylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438531-50-1 | |

| Record name | 4-tert-butylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tert Butylcyclohexanecarbohydrazide and Its Precursors

Elaboration of 4-Tert-butylcyclohexanone (B146137): Strategic Synthetic Pathways

The formation of 4-tert-butylcyclohexanone is a pivotal step, serving as the foundation for the final molecule. This is typically achieved through the synthesis of its alcohol precursor, 4-tert-butylcyclohexanol (B146172), followed by oxidation.

The primary industrial and laboratory route to 4-tert-butylcyclohexanol is the catalytic hydrogenation of 4-tert-butylphenol (B1678320). orgsyn.orgwikipedia.org This reaction reduces the aromatic ring to a cyclohexane (B81311) ring. The choice of catalyst, solvent, and reaction conditions significantly influences the yield and the stereoselectivity (the ratio of cis to trans isomers) of the product. nacatsoc.org

Ruthenium (Ru) and Platinum (Pt) are highly effective catalysts for this transformation. For instance, using a ruthenium catalyst in tetrahydrofuran (B95107) (THF) at elevated temperature (180°C) and pressure can result in a near-quantitative conversion of 4-tert-butylphenol to 4-tert-butylcyclohexanol. chemicalbook.com Similarly, hydrogenation in cyclohexane with a specific catalyst system can yield the product in high purity. prepchem.com Gas-phase hydrogenation over a Pt/SiO₂ catalyst has also been investigated, revealing that reaction temperature and support acidity can be tuned to control the product distribution and the cis/trans isomeric ratio. nacatsoc.org While hydrogenation of 4-tert-butylphenol is common, another pathway involves the stereoselective hydrogenation of 4-tert-butylcyclohexanone itself, where ruthenium-aminophosphine complexes have been shown to be effective catalysts for producing the cis-alcohol isomer with high selectivity. google.com

Table 1: Comparison of Catalytic Systems for 4-Tert-butylcyclohexanol Synthesis

| Catalyst System | Starting Material | Solvent | Temperature (°C) | Pressure | Yield | Isomer Ratio (cis:trans) | Reference |

| Ruthenium (Ru) | 4-tert-Butylphenol | THF | 180 | High | >99% | Not specified | chemicalbook.com |

| Proprietary Catalyst | 4-tert-Butylphenol | Cyclohexane | 98 | 16x10⁵ Pa | 98% | 81.9 : 15.9 | prepchem.com |

| 1 wt% Pt/SiO₂ | 4-tert-Butylphenol | Gas Phase | 137-217 | 0.052-0.013 bar H₂ | - | ~1:1 | nacatsoc.org |

| RuCl₂-Aminophosphine | 4-tert-Butylcyclohexanone | Not specified | Not specified | 10 atm H₂ | 100% | >95:5 | google.com |

Oxidation Protocols for 4-Tert-butylcyclohexanone Formation

Once 4-tert-butylcyclohexanol is obtained, the secondary alcohol must be oxidized to the corresponding ketone, 4-tert-butylcyclohexanone. A wide array of oxidizing agents can accomplish this transformation, ranging from classic chromium-based reagents to milder, more modern methods. libretexts.orgbyjus.com

A common and efficient method involves the use of sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, often in the presence of acetic acid. exlibrisgroup.comwpmucdn.comwisc.eduwpmucdn.com This procedure is advantageous due to the ready availability and low cost of the reagent. wpmucdn.com Other established methods include the Jones oxidation, which uses chromic acid (H₂CrO₄) prepared from chromium trioxide (CrO₃) and sulfuric acid. libretexts.orglumenlearning.com For syntheses requiring milder conditions to avoid over-oxidation or side reactions, reagents such as Pyridinium chlorochromate (PCC) are effective. libretexts.org More advanced and "green" alternatives include Swern and Dess-Martin oxidations, as well as TEMPO-catalyzed aerobic oxidations, which avoid the use of hazardous heavy metals. chemistrysteps.comnih.gov A variation of the Swern oxidation using N-chlorosuccinimide and dimethyl sulfoxide (B87167) has been successfully applied to produce 4-tert-butylcyclohexanone in high yield. chemicalbook.com

Table 2: Selected Oxidation Methods for 4-tert-butylcyclohexanol

| Reagent(s) | Solvent | Conditions | Yield | Reference |

| Sodium Hypochlorite (Bleach) | Acetic Acid | Room Temperature | High | exlibrisgroup.comwpmucdn.com |

| Trichloroisocyanuric Acid, Pyridine (B92270) | Ethyl Acetate | 20°C, 20 min | 100% | chemicalbook.com |

| N-Chlorosuccinimide, DMSO, Triethylamine | Toluene | -25°C to RT | 93% | chemicalbook.com |

| Chromic Acid (Jones Reagent) | Acetone/H₂O | Standard | Good | libretexts.orglumenlearning.com |

| TEMPO, Air | Ball Milling | Room Temperature | Excellent | nih.gov |

Multi-Step Conversions from Aromatic Starting Materials

A comprehensive synthetic strategy for 4-tert-butylcyclohexanone often begins with simple, bulk aromatic chemicals like phenol (B47542). quora.com The synthesis involves a logical sequence of reactions where the order of steps is crucial for achieving the desired product. libretexts.org

Friedel-Crafts Alkylation: The process starts with the acid-catalyzed alkylation of phenol with isobutylene. This electrophilic aromatic substitution reaction attaches the tert-butyl group to the phenol ring, primarily at the para position, to yield 4-tert-butylphenol. wikipedia.orgquora.com

Hydrogenation: The resulting 4-tert-butylphenol undergoes catalytic hydrogenation, as described in section 2.1.1, to saturate the aromatic ring and form 4-tert-butylcyclohexanol. quora.com

Oxidation: The final step is the oxidation of the secondary alcohol, 4-tert-butylcyclohexanol, to the target ketone, 4-tert-butylcyclohexanone, using one of the methods outlined in section 2.1.2. quora.com

This three-step sequence represents an efficient and scalable pathway from a basic aromatic feedstock to the key cyclohexanone (B45756) intermediate.

Derivatization of Carboxylic Acid Equivalents to the Hydrazide Moiety

The final stage in the synthesis of 4-tert-butylcyclohexanecarbohydrazide involves the conversion of a carboxylic acid or its derivative (like an ester) into the hydrazide functional group. This is achieved by reaction with hydrazine (B178648) (N₂H₄).

The direct conversion of a carboxylic acid to a hydrazide is an atom-economical approach that avoids the need to first prepare an activated derivative. While direct thermal condensation of carboxylic acids and amines typically requires very high temperatures (>160 °C) to overcome the formation of a stable ammonium (B1175870) salt, several catalytic methods have been developed to facilitate this reaction under milder conditions. mdpi.com

A recently developed method utilizes a catalytic amount of zinc chloride (ZnCl₂) to promote the direct amidation of carboxylic acids with hydrazines, producing only ammonia (B1221849) as a byproduct. rsc.orgrsc.org Another advanced approach is the use of continuous flow chemistry. A scalable flow process for converting various carboxylic acids, including the closely related cyclohexane carboxylic acid, into their corresponding hydrazides has been demonstrated with high efficiency and short reaction times. osti.gov Other reagents, such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have also proven effective for the direct amidation of a wide variety of carboxylic acids and amines. nih.gov

The most common and well-established method for preparing carbohydrazides is the reaction of an ester with hydrazine or hydrazine hydrate, a process known as hydrazinolysis. researchgate.netmdpi.com This nucleophilic acyl substitution reaction is broadly applicable and generally proceeds under mild conditions, such as refluxing in an alcohol solvent like ethanol. ajgreenchem.comajgreenchem.com

This strategy involves a two-step process from the carboxylic acid:

Esterification: The starting material, 4-tert-butylcyclohexanecarboxylic acid, is first converted to an ester, typically a methyl or ethyl ester, through standard esterification protocols (e.g., Fischer esterification).

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. The lone pair of electrons on the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the stable this compound product. researchgate.netajgreenchem.com

To drive the reaction to completion, the alcohol byproduct can be removed as it forms, for example, through reactive distillation. google.com This classical two-step approach remains a reliable and widely used methodology for the synthesis of hydrazide compounds. researchgate.netajgreenchem.com

Reactivity and Derivatization Strategies of 4 Tert Butylcyclohexanecarbohydrazide

Formation of Hydrazones and Related Condensation Products

The primary amino group of 4-tert-butylcyclohexanecarbohydrazide readily undergoes condensation reactions with aldehydes and ketones to form the corresponding N-acylhydrazones, often referred to simply as hydrazones. This reaction is typically carried out in a protic solvent, such as ethanol, and is often catalyzed by a few drops of acid (e.g., acetic acid). nih.gov The reaction proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the stable hydrazone product with a characteristic C=N double bond. nih.govnih.gov

The presence of the bulky 4-tert-butylcyclohexyl group generally does not hinder this reaction, which proceeds with high efficiency for a wide range of carbonyl compounds. The resulting hydrazones are often stable, crystalline solids that can be easily purified by recrystallization. nih.gov These hydrazone derivatives are not merely stable end-products; they serve as crucial intermediates for further transformations, most notably in the synthesis of various heterocyclic rings. nih.govmdpi.com

Table 1: Synthesis of Hydrazone Derivatives from this compound

| Reactant (Aldehyde/Ketone) | Reaction Conditions | Product Structure |

|---|---|---|

| Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(phenylmethylene)-4-tert-butylcyclohexanecarbohydrazide |

| Acetone | Ethanol, Reflux | N'-(propan-2-ylidene)-4-tert-butylcyclohexanecarbohydrazide |

| Salicylaldehyde | Ethanol, Acetic Acid (cat.), Reflux | N'-(2-hydroxybenzylidene)-4-tert-butylcyclohexanecarbohydrazide |

Cyclocondensation Reactions for Heterocyclic Ring Systems

The hydrazide and its hydrazone derivatives are pivotal precursors for synthesizing a multitude of heterocyclic compounds through cyclocondensation reactions. These intramolecular or intermolecular cyclization reactions, often involving dehydration or other elimination steps, lead to the formation of stable aromatic rings containing nitrogen and, in some cases, oxygen atoms.

The 1,3,4-oxadiazole (B1194373) ring system is a common target accessible from hydrazide precursors. Several synthetic routes can be employed:

Oxidative Cyclization of Hydrazones: N-acylhydrazones derived from this compound and various aldehydes can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. A variety of oxidizing agents can be used for this transformation, including bromine in acetic acid, chloramine-T, or hypervalent iodine reagents. mdpi.com

Cyclodehydration of N,N'-Diacylhydrazines: Acylation of this compound with an acyl chloride or carboxylic acid yields an N,N'-diacylhydrazine intermediate. This intermediate can then be cyclized using strong dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid to afford the 1,3,4-oxadiazole. mdpi.comnih.gov

Reaction with Carbon Disulfide: In the presence of a base (e.g., potassium hydroxide), this compound reacts with carbon disulfide to form a dithiocarbazate salt. Upon heating, this intermediate cyclizes and eliminates hydrogen sulfide (B99878) to yield 5-(4-tert-butylcyclohexyl)-1,3,4-oxadiazole-2-thiol. jchemrev.com

Table 2: Representative Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| N'-(Arylmethylene)-4-tert-butylcyclohexanecarbohydrazide | 1. Br₂, Acetic Acid 2. Sodium Acetate | 2-Aryl-5-(4-tert-butylcyclohexyl)-1,3,4-oxadiazole |

| This compound | 1. Aroyl Chloride, Pyridine (B92270) 2. POCl₃, Heat | 2-Aryl-5-(4-tert-butylcyclohexyl)-1,3,4-oxadiazole |

| This compound | 1. CS₂, KOH, Ethanol 2. HCl (acidification) | 5-(4-tert-butylcyclohexyl)-1,3,4-oxadiazole-2-thiol |

The synthesis of 1,2,4-triazoles from this compound typically involves the introduction of a second nitrogen and a carbon atom to form the five-membered ring.

A prevalent method involves the reaction of the hydrazide with an isothiocyanate. researchgate.net This initial reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent treatment of the thiosemicarbazide with a base (like sodium hydroxide (B78521) or sodium ethoxide) induces cyclization with the elimination of hydrogen sulfide, yielding a 1,2,4-triazole-3-thiol (or its tautomeric thione form). nih.gov Alternatively, cyclization can be promoted by dehydrating agents. luxembourg-bio.com

Another route involves the direct reaction of the hydrazide with formamide (B127407) under microwave irradiation, which can provide a catalyst-free method for forming the 1,2,4-triazole (B32235) ring. organic-chemistry.org

The reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles. For instance, reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, in an appropriate solvent leads to the formation of pyrazole (B372694) derivatives through a condensation-cyclization sequence.

Furthermore, transition metal-catalyzed C-H activation and annulation reactions represent a modern approach where the hydrazide group can direct the formation of fused heterocyclic systems, such as indoles or tetrahydrocarbazolones, by reacting with alkynes or other coupling partners. researchgate.net These advanced methods provide access to complex molecular architectures built upon the 4-tert-butylcyclohexane framework. nih.govmdpi.com

Acylation, Sulfonylation, and Alkylation of the Hydrazide Functionality

The nucleophilic -NH₂ group of this compound is susceptible to reaction with various electrophiles, allowing for straightforward derivatization.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) readily produces N,N'-diacylhydrazine derivatives. This is a key step in some syntheses of 1,3,4-oxadiazoles.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) under basic conditions yields the corresponding N-sulfonylated hydrazide. These derivatives are stable compounds and can be used as intermediates in further synthetic transformations.

Alkylation: Direct alkylation of the terminal nitrogen can be achieved using alkyl halides. However, the reaction can sometimes lead to mixtures of mono- and di-alkylated products. Control over stoichiometry and reaction conditions is necessary to achieve selectivity.

These derivatization reactions are fundamental for modifying the properties of the parent hydrazide or for introducing functional handles for subsequent chemical manipulation.

Role in Metal Coordination Chemistry: Ligand Design and Complexation Studies

The this compound molecule possesses two potential donor sites for metal coordination: the carbonyl oxygen and the terminal amino nitrogen. This bidentate character makes it an effective ligand for a variety of metal ions. The hydrazide can coordinate to metal centers to form stable chelate rings, typically five-membered rings involving the O and N atoms.

Furthermore, the hydrazone derivatives of this compound are particularly versatile ligands. The imine nitrogen adds a third potential coordination site, allowing for tridentate (ONO or NNO) coordination, depending on the specific structure of the hydrazone and the nature of the metal ion. The steric bulk of the 4-tert-butylcyclohexyl group can influence the geometry and stability of the resulting metal complexes, potentially leading to unique coordination environments and catalytic properties. The study of these complexes is an active area of research, exploring their structural, magnetic, and electronic properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. researchgate.netacs.org For 4-tert-butylcyclohexanecarbohydrazide, DFT can be employed to model its synthesis and potential reactions, providing detailed information about the energetics of reaction pathways.

A primary application of DFT in this context is the study of the formation of this compound from its precursors, such as the reaction of a 4-tert-butylcyclohexanecarboxylic acid derivative with hydrazine (B178648). DFT calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics and optimizing reaction conditions.

For instance, a hypothetical reaction pathway for the synthesis of this compound could be computationally modeled to yield data such as that presented in the interactive table below. This data, while illustrative, showcases the type of information that can be obtained from DFT studies.

| Reaction Step | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1 | 4-tert-butylcyclohexanecarbonyl chloride + Hydrazine | Tetrahedral Intermediate | 15.2 | -5.8 |

| 2 | Tetrahedral Intermediate | This compound + HCl | 8.5 | -12.3 |

Note: The data in this table is hypothetical and serves to illustrate the output of DFT calculations for reaction pathway elucidation.

Furthermore, DFT can be used to investigate the reactivity of the carbohydrazide (B1668358) moiety, such as in the formation of hydrazones through condensation with aldehydes or ketones. arabjchem.org By calculating the energies of reactants, products, and transition states, the feasibility of different synthetic routes to novel derivatives can be assessed computationally before experimental investigation. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the cyclohexane (B81311) ring and the hydrazide group in this compound can be explored using molecular dynamics (MD) simulations. MD simulations provide a detailed picture of the molecule's dynamic behavior over time, revealing the preferred three-dimensional structures and the transitions between them. chemrxiv.orgnih.gov

The cyclohexane ring in this compound exists predominantly in a chair conformation. Due to the large steric bulk of the tert-butyl group, it strongly prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com This effectively "locks" the conformation of the cyclohexane ring. MD simulations can quantify the energetic penalty of the axial conformation, confirming the high preference for the equatorial conformer. libretexts.org

The orientation of the carbohydrazide substituent relative to the cyclohexane ring is also a key aspect of the molecule's conformational landscape. MD simulations can explore the rotational freedom around the C-C and C-N bonds of the hydrazide group, identifying the most stable rotamers. These simulations can reveal intramolecular hydrogen bonding possibilities that may further stabilize certain conformations. mdpi.com

An illustrative summary of conformational analysis from a hypothetical MD simulation is provided in the table below.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 175° | 0.0 | 75 |

| 2 | 65° | 1.2 | 20 |

| 3 | -60° | 2.5 | 5 |

Note: This data is illustrative and represents the type of information obtained from molecular dynamics simulations.

Prediction of Spectroscopic Parameters and Structure-Reactivity Relationships

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data and the confirmation of molecular structure. For this compound, DFT and other quantum chemical methods can be used to simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemrxiv.orgchemrxiv.org

Simulated IR spectra can predict the vibrational frequencies of different functional groups, such as the C=O stretch of the hydrazide and the N-H stretches. researchgate.netchemicalbook.com Comparison of the computed spectrum with the experimental spectrum can confirm the presence of these groups and provide insights into intermolecular interactions, such as hydrogen bonding.

Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR data. researchgate.net This is particularly useful for assigning signals to specific atoms in the molecule and for confirming the stereochemistry, such as the equatorial position of the tert-butyl group. chemicalbook.com

Structure-reactivity relationships can also be established through computational analysis. By calculating electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. This information is crucial for predicting the reactivity of this compound in various chemical reactions.

The following table provides an example of predicted spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value (if available) |

| IR: C=O Stretch (cm⁻¹) | 1650 | N/A |

| IR: N-H Stretch (cm⁻¹) | 3300, 3190 | N/A |

| ¹H NMR: tert-butyl (ppm) | 0.85 | N/A |

| ¹³C NMR: C=O (ppm) | 175 | N/A |

Note: The predicted values are hypothetical and based on typical ranges for these functional groups.

In Silico Design and Screening of Novel Derivatives for Targeted Interactions

A significant application of computational chemistry is the in silico design and screening of novel derivatives with desired properties. mdpi.comacs.orgnih.gov Starting with the core structure of this compound, new molecules can be designed by computationally introducing different functional groups. These virtual libraries of compounds can then be screened for their potential to interact with specific biological targets, such as enzymes or receptors.

Molecular docking is a key technique in this process, where the designed derivatives are computationally placed into the binding site of a target protein to predict their binding affinity and orientation. mdpi.com This allows for the rapid identification of promising candidates for synthesis and experimental testing. For example, derivatives of this compound could be designed to act as enzyme inhibitors by modifying the hydrazide moiety to form favorable interactions with the active site residues. researchgate.netchemrxiv.org

This in silico approach significantly accelerates the drug discovery process by prioritizing compounds that are most likely to be active, thereby reducing the time and cost associated with experimental screening. The design process can be guided by structure-activity relationships (SAR) derived from both computational and experimental data on related hydrazide compounds.

Applications in Chemical Synthesis and Molecular Scaffold Design

4-Tert-butylcyclohexanecarbohydrazide as a Foundational Building Block in Complex Molecule Synthesis

In principle, any molecule with reactive functional groups can serve as a building block in the synthesis of more complex structures. The carbohydrazide (B1668358) moiety (-CONHNH₂) in this compound offers several potential reaction pathways. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, or acylation reactions to form diacylhydrazines. These linkages could be used to connect the 4-tert-butylcyclohexyl motif to other molecular fragments, gradually building a more complex molecule. The rigid chair conformation of the cyclohexane (B81311) ring, influenced by the sterically demanding tert-butyl group, could impart a degree of conformational stability to the resulting larger molecule.

Development of Molecular Scaffolds for Chemical Library Generation

A molecular scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds for purposes such as drug discovery. The 4-tert-butylcyclohexane core of the titular compound could serve as such a scaffold. The carbohydrazide group provides a convenient attachment point for diversification. For instance, a library of hydrazones could be rapidly synthesized by reacting this compound with a diverse set of aldehydes and ketones. Each member of this library would share the common 4-tert-butylcyclohexyl scaffold but differ in the appended substituent, allowing for the systematic exploration of chemical space.

Table 1: Potential Reactions for Chemical Library Generation

| Reaction Type | Reactant | Functional Group Introduced |

|---|---|---|

| Hydrazone formation | Aldehydes/Ketones | Imine |

| Acylation | Acyl chlorides/Anhydrides | Amide |

This table represents theoretical reaction pathways for diversifying the this compound scaffold.

Role as Chiral Auxiliaries or Inducers in Asymmetric Synthesis

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. The cyclohexane ring contains chiral centers, and the trans and cis isomers could potentially be separated and resolved.

If a single enantiomer were available, it could theoretically be used to control the stereochemistry of reactions at a prochiral center. For example, attaching the chiral hydrazide to a ketone could form a chiral hydrazone. Subsequent nucleophilic addition to the carbonyl carbon could proceed with facial selectivity due to the steric influence of the chiral auxiliary. However, there is no published research demonstrating the efficacy of this compound in this capacity.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The potential integration of this compound into green chemistry methodologies would depend on several factors, including the sustainability of its own synthesis and its performance in reactions that adhere to green principles (e.g., high atom economy, use of benign solvents, catalytic processes).

Without detailed information on its synthesis and reactivity under various conditions, it is difficult to assess its green chemistry profile. Theoretically, if it could be used as a recoverable and reusable catalyst or chiral auxiliary, it would align with green chemistry principles. Furthermore, if its derivatives exhibit desired properties, potentially reducing the need for more hazardous alternatives, this could also be considered a contribution to greener chemical design.

Exploration of Biological Interactions and Structure Activity Relationships Sar for Derivatives

In Vitro Mechanistic Studies with Biological Systems

No peer-reviewed articles or database entries were found that specifically investigate the mechanistic interactions of 4-Tert-butylcyclohexanecarbohydrazide with biological systems.

Investigation of Enzyme Binding and Inhibition Profiles

There is currently no available data from in vitro studies detailing the binding or inhibition of any specific enzymes by this compound. Consequently, no data table on enzyme inhibition profiles can be generated.

Analysis of Receptor Interactions and Binding Affinities

Information regarding the interaction of this compound with any biological receptors, including data on binding affinities (such as Kd or IC50 values), is not present in the accessible scientific literature. Therefore, a data table on receptor binding is not available.

Chemoinformatic Approaches for Correlating Structural Features with Biological Modulations

No chemoinformatic studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or computational docking, have been published that focus on this compound. These analyses depend on the existence of a dataset of biologically active, structurally related compounds, which, as noted, is not currently available.

Advanced Analytical and Spectroscopic Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-tert-butylcyclohexanecarbohydrazide in solution. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity of atoms, the electronic environment of functional groups, and the relative stereochemistry of the molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group would typically appear as a sharp singlet, a characteristic signal due to their chemical equivalence and lack of adjacent protons for coupling. The protons on the cyclohexane (B81311) ring would produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum. The exact chemical shifts and coupling patterns of these ring protons are highly dependent on their axial or equatorial positions and their orientation (cis or trans) relative to the bulky tert-butyl and carbohydrazide (B1668358) substituents. The protons of the hydrazide group (-CONHNH₂) would appear as distinct, often broad signals that can exchange with deuterium (B1214612) oxide (D₂O), confirming their identity.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This allows for a complete carbon skeleton map. The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the individual carbons of the cyclohexane ring, and the carbonyl carbon of the hydrazide group, which would appear significantly downfield due to the deshielding effect of the oxygen atom. In some cases, variable temperature (VT) NMR studies can be employed to investigate conformational dynamics, such as the ring-flipping of the cyclohexane moiety or restricted rotation around the C-N amide bond. bepress.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shifts for analogous functional groups.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -C(CH₃)₃ | ~0.9 | Singlet (s) | 9H | Characteristic sharp signal for the tert-butyl group. |

| Cyclohexane Ring Protons (-CH₂, -CH-) | ~1.0 - 2.2 | Multiplet (m) | 9H | Complex pattern due to axial/equatorial positions and cis/trans isomerism. |

| -NH₂ | Variable (~4.0 - 5.0) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

| -CONH- | Variable (~7.5 - 8.5) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |

Mass Spectrometry (MS) for Elucidating Reaction Mechanisms and Isomer Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it provides two critical pieces of information: the precise molecular weight and structural details derived from fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion.

When a molecule of this compound is ionized in the mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M•+), which is an energetically unstable radical cation. libretexts.org This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments serves as a molecular fingerprint.

Key fragmentation pathways for this compound would likely include:

Loss of the tert-butyl group: A very common fragmentation for molecules containing this moiety is the cleavage of the C-C bond to lose a tert-butyl radical (•C(CH₃)₃), resulting in a prominent peak at [M-57]⁺. This fragment's stability makes this a favorable pathway.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for ketones, amides, and related functional groups. youtube.com This could involve the cleavage of the C-C bond within the ring or the C-N bond of the hydrazide.

McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds that have a hydrogen atom on a carbon three atoms away (the γ-carbon). youtube.com Depending on the conformation, a hydrogen from the cyclohexane ring could be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule and the formation of a charged enol. youtube.com

Cleavage of the Hydrazide Group: Fragmentation can occur at the N-N bond or the CO-NH bond, yielding ions corresponding to the acylium ion ([M-NHNH₂]⁺) or the hydrazinyl portion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on the molecular weight of C₁₁H₂₂N₂O (198.31 g/mol ) and common fragmentation rules.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₁H₂₂N₂O]•⁺ | Molecular Ion (M•⁺) |

| 141 | [M - C₄H₉]⁺ | Loss of tert-butyl group |

| 167 | [M - NHNH₂]⁺ | Cleavage of acyl-N bond |

| 97 | [C₆H₉O]⁺ | Complex rearrangement and cleavage of the ring and hydrazide |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Crystallography for Definitive Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal of this compound, a detailed model of its solid-state structure can be built. This provides unequivocal proof of its molecular structure, bond lengths, bond angles, and torsional angles.

A key structural feature that crystallography would resolve is the conformation of the cyclohexane ring. It is expected to adopt a stable chair conformation, with the bulky tert-butyl group occupying an equatorial position to minimize steric strain. The analysis would then definitively establish whether the carbohydrazide group is in a cis (axial) or trans (equatorial) position relative to the tert-butyl group. Furthermore, the technique reveals the intricate network of intermolecular interactions, such as hydrogen bonds involving the N-H and C=O groups of the hydrazide moiety, which dictate how the molecules pack together in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, the analysis of a related derivative, cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, illustrates the type of data obtained. researchgate.netresearchgate.net

Table 3: Example Crystal Structure Data Parameters Data shown is for the related derivative cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone and is for illustrative purposes only. researchgate.netresearchgate.net

| Parameter | Value | Information Provided |

|---|---|---|

| Crystal System | Triclinic | The basic geometric framework of the crystal lattice. |

| Space Group | P-1 | The set of symmetry operations for the unit cell. |

| a (Å) | 7.3395(9) | Length of the 'a' axis of the unit cell. |

| b (Å) | 11.103(1) | Length of the 'b' axis of the unit cell. |

| c (Å) | 11.391(1) | Length of the 'c' axis of the unit cell. |

| α (°) | 107.933(9) | Angle between 'b' and 'c' axes. |

| β (°) | 95.12(1) | Angle between 'a' and 'c' axes. |

| γ (°) | 99.96(1) | Angle between 'a' and 'b' axes. |

| Volume (ų) | 859.8 | The volume of the unit cell. |

| Z | 2 | Number of molecules per unit cell. |

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatography encompasses a range of separation techniques essential for verifying the purity of synthesized this compound and for analyzing it within complex mixtures. nih.gov The choice of method depends on the polarity of the compound, its volatility, and the required resolution.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and convenient method used to monitor the progress of a synthesis or to quickly assess the purity of a sample. beilstein-journals.org A spot of the compound on a silica (B1680970) gel plate is developed with an appropriate solvent system (mobile phase). The retention factor (Rf value) is characteristic of the compound in that system and can be compared to that of a standard. The presence of multiple spots indicates impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. Given the polarity of the hydrazide group, reverse-phase HPLC would likely be the method of choice. creative-proteomics.com In this mode, the compound is passed through a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The high resolution of HPLC can separate the cis and trans isomers of this compound, as well as detect even trace amounts of impurities.

Gas Chromatography (GC): Standard GC analysis is challenging for this compound due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the injector. However, GC can be made feasible through derivatization, for example, by silylating the N-H groups to create a more volatile and thermally stable derivative.

Table 4: Summary of Chromatographic Methods for Analysis of this compound

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Adsorption | Silica Gel | Hexane/Ethyl Acetate mixture | Reaction monitoring, rapid purity check. |

| Reverse-Phase HPLC | Partition | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water | High-resolution purity assessment, isomer separation, quantification. |

| Normal-Phase HPLC | Adsorption | Silica or Cyano | Hexane/Isopropanol mixture | Separation of nonpolar impurities. |

| Gas Chromatography (GC) | Partition | Polysiloxane (e.g., DB-5) | Inert Gas (e.g., He, N₂) | Analysis of volatile impurities or after derivatization of the analyte. |

Compound Reference Table

Future Research Directions and Emerging Paradigms

Innovative Synthetic Routes to Architecturally Complex Derivatives

The future synthesis of derivatives based on 4-tert-butylcyclohexanecarbohydrazide is predicted to move beyond simple modifications, venturing into the creation of architecturally complex and stereochemically rich molecules. Current synthetic approaches to related structures, such as 4-tert-butylcyclohexanone (B146137) and other cyclohexane (B81311) derivatives, often rely on established organic reactions. sapub.orgresearchgate.net Future research could focus on developing more innovative and efficient synthetic methodologies.

One promising direction is the application of modern catalytic systems to achieve high stereoselectivity. For instance, methods developed for the synthesis of cyclohexane-angularly-fused triquinanes, which involve constructing highly congested tetracyclic systems, could inspire pathways to intricate scaffolds derived from this compound. nih.govnih.gov Techniques such as tandem reaction sequences, which combine multiple bond-forming events in a single operation, could provide rapid access to complex molecular frameworks. nih.gov

Furthermore, the development of asymmetric synthetic routes will be crucial. While methods exist for creating specific stereoisomers of related compounds like 4-tert-butylcyclohexanol (B146172), applying these principles to the carbohydrazide (B1668358) derivative will be a key challenge. nih.gov The use of chiral catalysts or auxiliaries could enable the selective synthesis of specific diastereomers, which is critical for applications in medicinal chemistry and materials science where three-dimensional structure dictates function.

A potential area of exploration involves leveraging the existing hydrazide group as a directing group or a reactive handle for late-stage functionalization, allowing for the introduction of diverse chemical functionalities onto the cyclohexane ring with high regioselectivity and stereoselectivity.

Exploration of Novel Chemical Reactivity and Catalytic Applications

The hydrazide functional group is a versatile platform for a wide array of chemical transformations, suggesting that this compound could be a precursor to many novel compounds. mdpi.commdpi.com The most common reaction of hydrazides is condensation with aldehydes and ketones to form hydrazide-hydrazones. mdpi.comnih.gov Future research could explore the synthesis of a broad library of hydrazones from this compound, which could then serve as ligands for metal complexes or as bioactive molecules themselves. frontiersin.org

Beyond hydrazone formation, the hydrazide moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com The development of efficient cyclization and cycloaddition reactions starting from this compound could yield novel heterocyclic systems with unique electronic and steric properties conferred by the 4-tert-butylcyclohexyl group. mdpi.com

The catalytic potential of the compound and its derivatives is another significant area for future investigation. While the catalytic activity of carbohydrazide derivatives is not extensively reported, they can serve as ligands in asymmetric synthesis. ajgreenchem.com Metal complexes of hydrazide-hydrazones have shown promise in various catalytic reactions. frontiersin.org Research could focus on designing chiral ligands from this compound for use in asymmetric catalysis, where the bulky tert-butylcyclohexyl group could impart specific steric control on the catalytic center. Additionally, the basic nitrogen atoms of the hydrazide could themselves function as organocatalysts for certain transformations.

Harnessing Computational Tools for Rational Design and Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational methods can provide critical insights into its conformational behavior, which is dominated by the chair conformation of the cyclohexane ring. sapub.orgmakingmolecules.com The bulky tert-butyl group typically locks the ring in a conformation where this group is equatorial, minimizing steric strain. researchgate.net Understanding the conformational preferences of derivatives is essential for designing molecules with specific shapes and functionalities. sapub.orgscispace.comacs.org

Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to:

Predict the most stable conformations of novel derivatives. nih.gov

Elucidate reaction mechanisms and predict the feasibility of new synthetic routes.

Calculate spectroscopic properties to aid in the characterization of new compounds.

In the context of drug discovery, computational tools are indispensable for rational design. patsnap.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com If this compound derivatives are explored for biological activity, techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling will be vital. mdpi.com These methods can predict how these molecules might interact with biological targets, such as enzymes or receptors, allowing for the in-silico screening of large virtual libraries of derivatives to identify the most promising candidates for synthesis and biological testing. patsnap.commdpi.com This approach streamlines the discovery process, saving time and resources. patsnap.com

Integration into Materials Science for Functional Molecule Development

The unique structural features of this compound make it an intriguing building block for new functional materials. The hydrazide group is known to be a versatile intermediate in the synthesis of polymers and other materials. thwater.netatamankimya.comatamanchemicals.com For example, carbohydrazides can act as curing agents for epoxy resins and as chain extenders in polyurethane coatings. thwater.netvizagchemical.com The incorporation of the 4-tert-butylcyclohexyl moiety could impart desirable properties such as thermal stability, solubility in organic media, and specific mechanical characteristics to these polymers.

Another emerging area is the development of covalent organic frameworks (COFs). Hydrazone-linked COFs, formed by the reaction of hydrazides and aldehydes, are known for their chemical stability and porosity. taylorandfrancis.com this compound could be used as a monomer in the synthesis of novel COFs. The bulky, non-polar cyclohexane group could influence the packing of the polymer chains and the resulting pore size and surface properties of the material, making it potentially useful for applications in gas storage, separation, or catalysis.

Furthermore, the ability of hydrazide-hydrazones to act as ligands for metal ions opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs). frontiersin.org The properties of these materials could be tuned by changing the metal ion and by modifying the structure of the this compound-derived ligand, leading to functional materials with tailored electronic, magnetic, or optical properties. The inherent rigidity and steric bulk of the tert-butylcyclohexyl group could play a crucial role in directing the self-assembly of these supramolecular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.